

Spectroscopic Data and Experimental Protocols for IPrAuCl

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A Comprehensive Technical Guide for Researchers

This guide provides a detailed overview of the spectroscopic data for the N-heterocyclic carbene (NHC) gold(I) complex, Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I), commonly known as **IPrAuCI**. The information compiled herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to serve as a valuable resource for scientists engaged in organometallic chemistry, catalysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **IPrAuCI**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **IPrAuCl** in solution. The data presented below is for the IPr ligand precursor, IPr·HCl, which provides a strong basis for the assignment of signals in the gold complex.

Table 1: ¹H NMR Data of IPr·HCl (400 MHz, DMSO-d₆)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
10.16	br. s	1H	NCHN
8.56	S	1H	NCHCHN
8.55	S	1H	NCHCHN
7.69	t, J = 7.6, 8.0 Hz	2H	Ar-H
7.53	d, J = 7.6 Hz	4H	Ar-H
2.31-2.37	m	4H	CH(CH ₃) ₂
1.26	d, J = 6.8 Hz	12H	CH(CH ₃) ₂
1.16	d, J = 6.8 Hz	12H	CH(CH ₃) ₂

Table 2: 13C NMR Data of IPr·HCl (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
144.8	Ar-C
139.2	Ar-C
131.9	Ar-C
130.0	Ar-C
126.2	Ar-CH
124.6	NCHCHN
28.6	CH(CH ₃) ₂
24.1	CH(CH ₃) ₂
23.1	CH(CH₃)₂

Note: The carbene carbon (NCN) signal is often broad or not observed in the imidazolium salt precursor but is expected to appear in the range of 160-180 ppm upon complexation to gold.



A ¹H NMR spectrum of **IPrAuCl** in CDCl₃ has been reported, showing the characteristic signals of the IPr ligand.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, which can be useful for identifying characteristic functional groups. Specific IR absorption data for **IPrAuCI** is not readily available in the searched literature. However, the IR spectrum is expected to be dominated by the vibrational modes of the bulky IPr ligand.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and isotopic distribution. The molecular weight of **IPrAuCI** is 621.01 g/mol .[2] [3][4][5]

Table 3: Mass Spectrometry Data for IPrAuCl

Parameter	Value
Molecular Formula	C27H36AuCIN2
Molecular Weight	621.01 g/mol
Predicted m/z for [M+H]+	621.23055
Predicted m/z for [M+Na]+	643.21249

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **IPrAuCI** are crucial for reproducibility.

Synthesis of IPrAuCl

A common method for the synthesis of **IPrAuCI** involves the reaction of the corresponding imidazolium salt (IPr·HCI) with a gold precursor in the presence of a base. A representative procedure is as follows:



- In a reaction vessel, the imidazolium salt IPr·HCl is combined with a gold(I) source, such as (dimethyl sulfide)gold(I) chloride ([AuCl(SMe₂)]).
- A base, typically a mild one like potassium carbonate (K2CO3), is added to the mixture.
- The reaction is carried out in a suitable organic solvent, such as acetone, at elevated temperatures (e.g., 60 °C) for a defined period (e.g., 2 hours).[6]
- Upon completion, the reaction mixture is worked up to isolate the IPrAuCl product. This may
 involve filtration to remove insoluble salts and subsequent purification steps like
 recrystallization.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[7]

- Sample Preparation: A small amount of the **IPrAuCl** sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Data Acquisition: Spectra are recorded at room temperature. The chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For solid samples like **IPrAuCI**, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

- ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
- KBr Pellet: The **IPrAuCI** sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam for analysis.



Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the mass analysis of organometallic complexes like **IPrAuCI**.

- Sample Preparation: A dilute solution of IPrAuCl is prepared in a suitable solvent (e.g., acetonitrile, methanol).
- Data Acquisition: The solution is introduced into the ESI source of the mass spectrometer.
 The instrument is typically operated in positive ion mode to detect protonated molecules
 [M+H]+ or other adducts. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organometallic compound like **IPrAuCI**.



Synthesis & Purification Synthesis of IPrAuCl Purification Molecular Weight Confirmation Structural Elucidation Functional Group ID Spectroscopic Analysis NMR Spectroscopy IR Spectroscopy Mass Spectrometry (1H, 13C) Data Interpretation Analyze NMR Spectra Analyze IR Spectrum Analyze Mass Spectrum Final Characterization Structure Confirmed

Workflow for Spectroscopic Characterization of IPrAuCl

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Caption: General workflow for the synthesis and spectroscopic characterization of IPrAuCI.



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